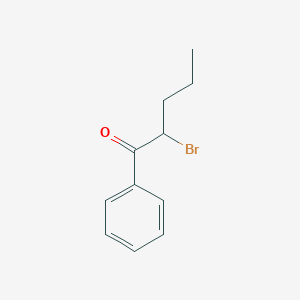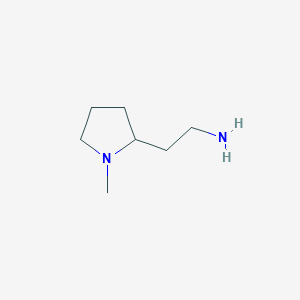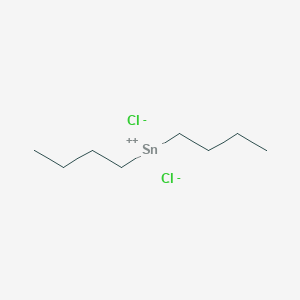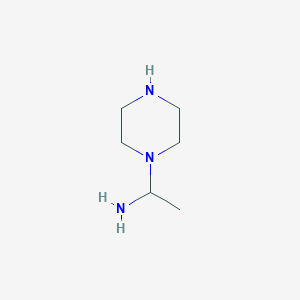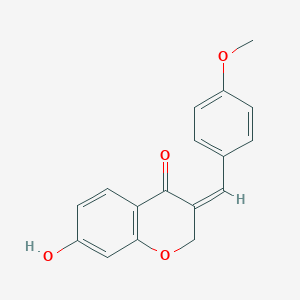
Isobonducellin
Descripción general
Descripción
Isobonducellin is a flavonoid product . It is a yellow powder and is isolated from the roots of Ophiopogon japonicus . It exhibits potent cytotoxic activity in Jurkat and HepG2 cells, while moderate growth inhibition against Colon205 cells .
Synthesis Analysis
The synthesis of novel derivatives of homoisoflavonoids, which Isobonducellin is a part of, involves an efficient catalytic two-step route . In the first step, 7-aminoalkoxychromane-4-ones are synthesized via reaction between 7-hydroxychroman-4-one and aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst .Molecular Structure Analysis
The molecular formula of Isobonducellin is C17H14O4 . The chemical name is (3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one .Physical And Chemical Properties Analysis
Isobonducellin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Homoisoflavonoids and Medicinal Properties
Isobonducellin, a homoisoflavanoid, has garnered attention in scientific research due to its interesting chemical structure and potential medicinal properties. Srinivas et al. (2003) identified isobonducellin from the aerial parts of Caesalpinia pulcherrima and conducted an evaluation of its antimicrobial activity. The study found that isobonducellin, along with other flavonoids isolated, showed notable activity, suggesting its potential in medicinal applications (Srinivas et al., 2003).
Enhancement of Secondary Metabolite Production
Zhao et al. (2004) studied the effect of cork tissue on the production of homoisoflavonoids, including isobonducellin, in cell suspension cultures of Caesalpinia pulcherrima. The study revealed that cork tissue significantly increased the production of 2'-methoxybonducellin, and a substantial portion of the product was recoverable from the cork tissue. This finding is crucial as it suggests a method to enhance the production of valuable secondary metabolites like isobonducellin, which often accumulate only in trace amounts naturally (Zhao et al., 2004).
Mecanismo De Acción
Target of Action
Isobonducellin is a flavonoid product . Flavonoids are known to interact with a variety of targets, including enzymes, receptors, and cellular structures, due to their diverse structures.
Mode of Action
It is known to exhibit antimicrobial activity . Antimicrobial compounds typically work by inhibiting essential processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The specific interaction of Isobonducellin with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
They can act as antioxidants, enzyme inhibitors, and signaling molecule modulators, affecting pathways related to inflammation, carcinogenesis, and microbial infections .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Isobonducellin has been reported to show antimicrobial activity . This suggests that it may lead to the death or inhibition of microbial cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of a compound.
Safety and Hazards
Propiedades
IUPAC Name |
(3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSYZMPSWHYMW-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-asthmatic properties of isobonducellin?
A: While isobonducellin itself wasn't directly studied for anti-asthmatic activity, it was identified as a constituent in the ethanolic extract of Caesalpinia pulcherrima alongside other compounds like 8-methoxybonducellin, 6-methoxypulcherrimin, and myricitroside []. This extract demonstrated significant dose-dependent anti-asthmatic activity in a goat tracheal chain model []. Further research is needed to isolate the specific effects of isobonducellin on asthma pathways.
Q2: What is the structural characterization of isobonducellin and how was it determined?
A: Isobonducellin's structure was elucidated using a combination of spectroscopic techniques. Researchers employed FTIR (Fourier-Transform Infrared Spectroscopy), GC-MS (Gas Chromatography-Mass Spectrometry), and compared their findings with existing literature data [, ]. While the specific molecular formula and weight were not provided in the excerpts, these techniques provide insights into the functional groups present and the fragmentation pattern of the molecule, allowing for structural determination.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



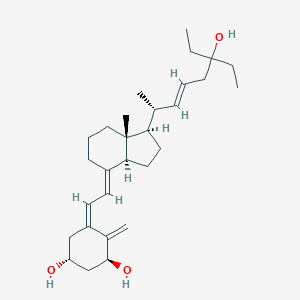
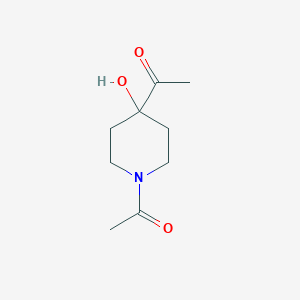
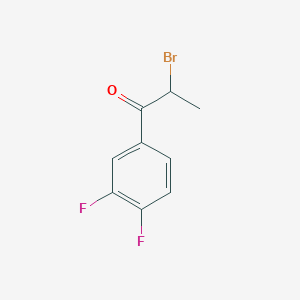
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
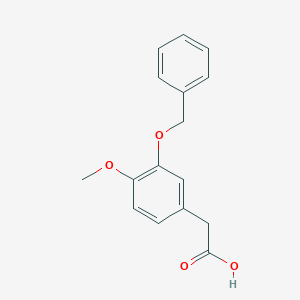
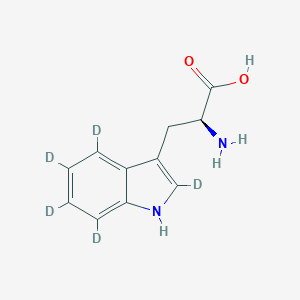
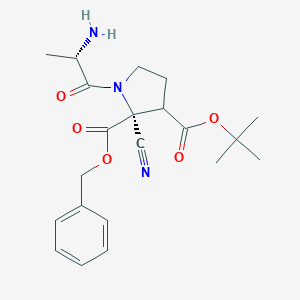
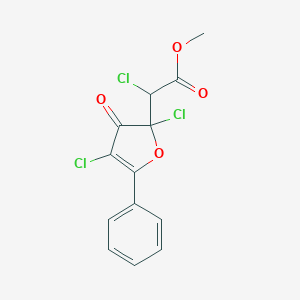
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
